3-Benzyl-7-methoxyquinoline-2-thiol
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Overview
Description
3-Benzyl-7-methoxyquinoline-2-thiol is a heterocyclic compound with the molecular formula C17H15NOS and a molecular weight of 281.37 g/mol . This compound is characterized by a quinoline core substituted with a benzyl group at the 3-position, a methoxy group at the 7-position, and a thiol group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-methoxyquinoline-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of reactions including benzylation, methoxylation, and thiolation .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-methoxyquinoline-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the substituents.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Benzyl-7-methoxyquinoline-2-thiol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Benzyl-7-methoxyquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline core can interact with DNA and other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Benzylquinoline-2-thiol: Lacks the methoxy group at the 7-position.
7-Methoxyquinoline-2-thiol: Lacks the benzyl group at the 3-position.
3-Benzyl-7-methoxyquinoline: Lacks the thiol group at the 2-position.
Uniqueness
3-Benzyl-7-methoxyquinoline-2-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H15NOS |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-benzyl-7-methoxy-1H-quinoline-2-thione |
InChI |
InChI=1S/C17H15NOS/c1-19-15-8-7-13-10-14(17(20)18-16(13)11-15)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,20) |
InChI Key |
BACPIKJTIGSCAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=S)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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